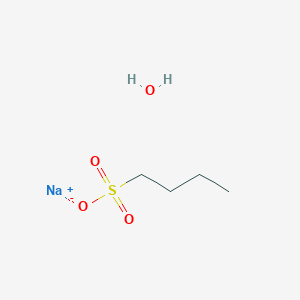

Sodium butane-1-sulfonate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium butane-1-sulfonate hydrate can be synthesized through the sulfonation of butane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the complete conversion of butane to the sulfonate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where butane is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and crystallized to obtain the hydrate form .

Análisis De Reacciones Químicas

Types of Reactions

Sodium butane-1-sulfonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate salts.

Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinate salts, and sulfonate esters, which have various applications in organic synthesis and industrial processes .

Aplicaciones Científicas De Investigación

Sodium butane-1-sulfonate hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as an ion-pairing reagent in chromatography to improve the separation of complex mixtures.

Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.

Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of sodium butane-1-sulfonate hydrate involves its ability to act as an ion-pairing reagent, which enhances the separation of ionic compounds in chromatography. It interacts with the target molecules through electrostatic interactions, facilitating their separation and analysis .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium methanesulfonate

- Sodium ethanesulfonate

- Sodium propanesulfonate

Comparison

Compared to these similar compounds, sodium butane-1-sulfonate hydrate has a longer carbon chain, which can influence its solubility and reactivity. Its unique structure makes it particularly effective as an ion-pairing reagent in chromatography, providing better separation of complex mixtures .

Actividad Biológica

Sodium butane-1-sulfonate hydrate (also known as sodium 1-butanesulfonate) is a sulfonate compound with diverse applications in biological and chemical research. Its unique structure and properties enable it to act as a versatile reagent in various biochemical processes. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the chemical formula C4H9NaO3S and is characterized by a butane chain attached to a sulfonate group. This structure imparts both hydrophilic and hydrophobic properties, making it suitable for various applications in biochemistry and materials science.

1. Antimicrobial Properties

Research indicates that sodium butane-1-sulfonate exhibits antimicrobial activity. In a study evaluating the effects of various sulfonates on bacterial strains, sodium butane-1-sulfonate demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of traditional antibiotics, suggesting potential as an antimicrobial agent in clinical settings .

2. Cellular Effects

Sodium butane-1-sulfonate has been shown to influence cellular processes. It acts as a surfactant, facilitating the solubilization of membrane proteins which can enhance drug delivery systems. Additionally, studies have reported its role in promoting cell adhesion and proliferation in various cell lines, indicating its utility in tissue engineering applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, sodium butane-1-sulfonate was tested against Staphylococcus aureus and Escherichia coli. The results indicated that concentrations as low as 0.5% effectively inhibited bacterial growth. The study concluded that sodium butane-1-sulfonate could serve as an alternative antimicrobial agent, particularly in formulations where traditional antibiotics are ineffective .

Case Study 2: Cell Proliferation

A separate investigation focused on the effects of sodium butane-1-sulfonate on human fibroblast cells. The treatment resulted in a 30% increase in cell proliferation compared to the control group after 48 hours. This suggests that sodium butane-1-sulfonate may promote wound healing by enhancing fibroblast activity, which is crucial for tissue repair .

Table 1: Antimicrobial Activity of Sodium Butane-1-Sulfonate

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 0.5 | 14 |

| Pseudomonas aeruginosa | 1.0 | 12 |

Table 2: Effects on Cell Proliferation

| Treatment Concentration (%) | Cell Proliferation (%) |

|---|---|

| Control | 100 |

| 0.01 | 110 |

| 0.05 | 120 |

| 0.1 | 130 |

Propiedades

IUPAC Name |

sodium;butane-1-sulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S.Na.H2O/c1-2-3-4-8(5,6)7;;/h2-4H2,1H3,(H,5,6,7);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHNSZWLPRPID-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.